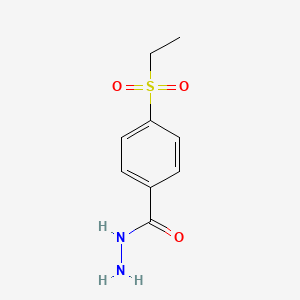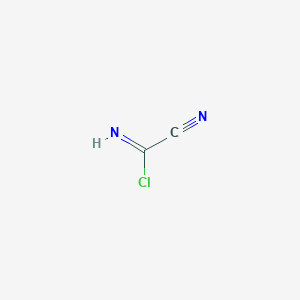
Cyanomethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethanimidoyl chloride is an organic compound characterized by the presence of a cyano group (–CN) and an imidoyl chloride group (–C(=NH)Cl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanomethanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with primary amines under controlled conditions. The reaction typically proceeds as follows:
RNH2+ClCN→RNC(=NH)Cl+HCl
This method requires careful handling of cyanogen chloride due to its toxicity and reactivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: Reacts with water to produce cyanamide and hydrochloric acid.
Addition Reactions: Can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or aqueous solutions.
Addition Reactions: Often carried out in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Produces substituted imidoyl compounds.
Hydrolysis: Yields cyanamide and hydrochloric acid.
Addition Reactions: Forms addition products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cyanomethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyanomethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Cyanomethanimidoyl chloride can be compared with other similar compounds, such as:
Cyanogen Chloride: Shares the cyano group but differs in reactivity and applications.
Imidoyl Chlorides: Similar in structure but may have different substituents affecting their reactivity.
Cyanamides: Related compounds that also contain the cyano group but differ in their chemical behavior.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis.
Eigenschaften
CAS-Nummer |
52208-42-1 |
|---|---|
Molekularformel |
C2HClN2 |
Molekulargewicht |
88.49 g/mol |
IUPAC-Name |
cyanomethanimidoyl chloride |
InChI |
InChI=1S/C2HClN2/c3-2(5)1-4/h5H |
InChI-Schlüssel |
KXLIWYBZLCVGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
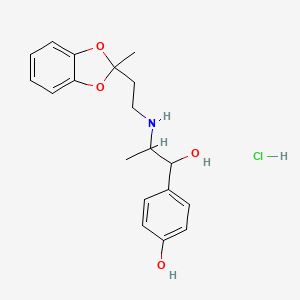
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
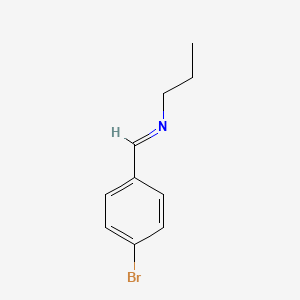
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
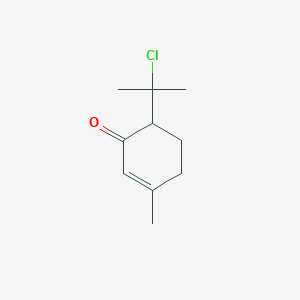
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
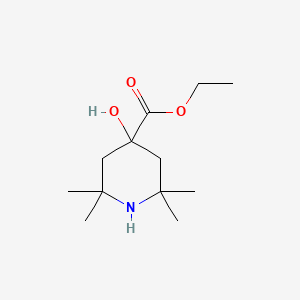
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
